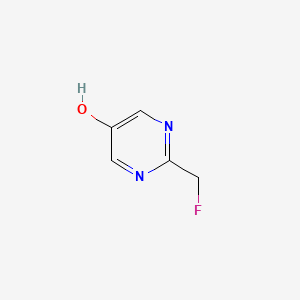
2-(Fluoromethyl)pyrimidin-5-OL
Übersicht
Beschreibung
2-(Fluoromethyl)pyrimidin-5-OL is a chemical compound with the molecular formula C5H5FN2O. It has an average mass of 128.104 Da and a monoisotopic mass of 128.038589 Da .
Molecular Structure Analysis
The molecular structure of 2-(Fluoromethyl)pyrimidin-5-OL consists of a pyrimidine ring with a fluoromethyl group attached at the 2-position and a hydroxyl group at the 5-position .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antiviral Agents
- Methods of Application: The compounds were prepared via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
- Results: Some of the new compounds were shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease .
2. Potential Anti-Cancer Therapeutics
- Methods of Application: The compounds were screened against the NCI-60 Human Tumor Cell Line panel, and the results were analyzed using the COMPARE algorithm .
- Results: COMPARE analysis returned strong correlation to known DNA alkylators and groove binders, corroborating the hypothesis that these pyrrolo[3,2-d]pyrimidines act as DNA or RNA alkylators .
3. Antihyperlipidemic Activity
- Application Summary: A series of novel condensed 2-fluoromethylpyrimidines has been synthesized and evaluated for antihyperlipidemic activity in high fat diet fed hyperlipidemic Sprague–Dawley rats .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Privileged Pharmacophore in Therapeutics
- Application Summary: The pyrimidine moiety, which includes 2-(Fluoromethyl)pyrimidin-5-OL, is a privileged pharmacophore in therapeutics due to its widespread occurrence in biologically active compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
5. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial and antiviral activities .
- Methods of Application: The compounds were prepared via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
- Results: Some of the new compounds were shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease .
6. Synthesis of Porous In-MOF
- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of a stable porous In-MOF (Metal-Organic Framework) via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Privileged Pharmacophore in Therapeutics
- Application Summary: The pyrimidine moiety, which includes 2-(Fluoromethyl)pyrimidin-5-OL, is a privileged pharmacophore in therapeutics due to its widespread occurrence in biologically active compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
5. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising antimicrobial and antiviral activities .
- Methods of Application: The compounds were prepared via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
- Results: Some of the new compounds were shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease .
6. Synthesis of Porous In-MOF
- Application Summary: 2-(Fluoromethyl)pyrimidin-5-OL can be used in the synthesis of a stable porous In-MOF (Metal-Organic Framework) via an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Eigenschaften
IUPAC Name |
2-(fluoromethyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUCGXDIYLBEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)pyrimidin-5-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



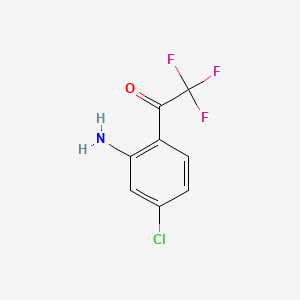
![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1527967.png)
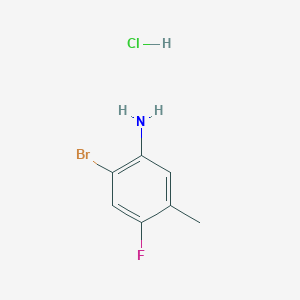
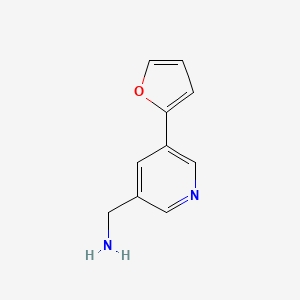
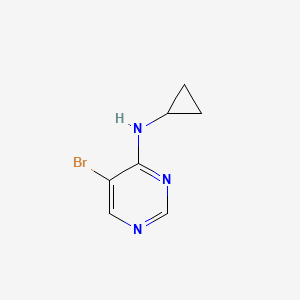
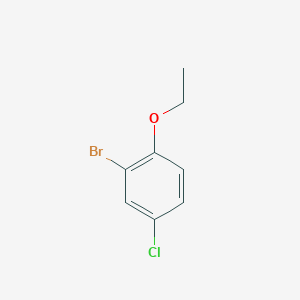
![5-Bromopyrido[3,4-b]pyrazine](/img/structure/B1527976.png)
![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)
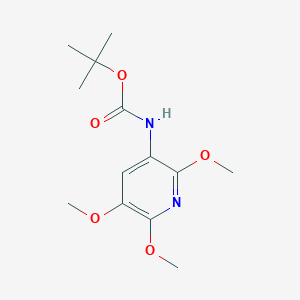
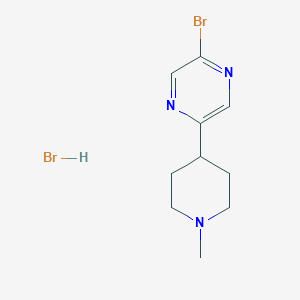
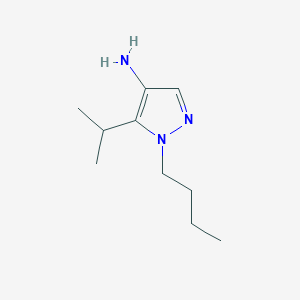
![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)
![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)
![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)